molecular formula C5H11NO2S B587312 L-Penicillamine-d6 CAS No. 1795786-79-6

L-Penicillamine-d6

Cat. No.: B587312
CAS No.: 1795786-79-6
M. Wt: 155.245
InChI Key: VVNCNSJFMMFHPL-CWJIZBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Penicillamine-d6 is a deuterated form of L-Penicillamine, a compound known for its chelating properties. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various analytical and research applications. The chemical name for this compound is ®-2-amino-3-mercapto-3-(methyl-d3)butanoic-4,4,4-d3 acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Penicillamine-d6 involves several steps:

    Protection of Functional Groups: Acetone and ethyl formate are used to protect the sulfhydryl and amino groups in D-Penicillamine.

    Racemization: The protected D-Penicillamine is racemized using acetic acid or a mixed solution of acetic acid and toluene to obtain a racemic mixture.

    Hydrolysis: The racemic mixture is hydrolyzed with hydrochloric acid to produce N-formyl isopropyl-D,L-penicillamine hydrochloride.

    Resolution: The racemic mixture is resolved using L-tartaric acid to obtain L-Penicillamine L-tartrate.

    Deprotection: The L-Penicillamine L-tartrate is hydrolyzed by an organic base to yield L-Penicillamine.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of specialized equipment and controlled reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Penicillamine-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.

Major Products

Scientific Research Applications

L-Penicillamine-d6 is used in a wide range of scientific research applications:

Mechanism of Action

L-Penicillamine-d6 exerts its effects primarily through chelation. It binds to heavy metals such as copper, lead, and mercury, forming stable complexes that are excreted from the body. The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

    D-Penicillamine: The D-enantiomer of Penicillamine, used clinically for its chelating properties.

    Cysteine: A naturally occurring amino acid with a similar thiol group.

    Dimercaprol: Another chelating agent used for heavy metal poisoning.

Uniqueness

L-Penicillamine-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .

Properties

IUPAC Name

(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-CWJIZBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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